molecular formula C16H18N2O B4582614 4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide

4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide

Cat. No.: B4582614
M. Wt: 254.33 g/mol
InChI Key: XKMZVWNUQYERFS-UHFFFAOYSA-N
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Description

4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its benzamide core, which is substituted with an ethyl group and a pyridinyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound.

Biochemical Analysis

Biochemical Properties

4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to interact with Rho-associated kinase-1 (ROCK1), a protein involved in cardiovascular diseases and neurological disorders . The interaction between this compound and ROCK1 involves binding to the active site of the enzyme, leading to inhibition of its activity. This inhibition can result in the modulation of downstream signaling pathways and cellular processes.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of ROCK1 by this compound can lead to reduced phosphorylation of protein kinase-C (PKC), ultimately affecting smooth muscle cell contraction in the vascular system . Additionally, this compound may impact gene expression by altering the transcriptional activity of specific genes involved in cellular metabolism and signaling.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. By binding to the active site of ROCK1, this compound inhibits the enzyme’s activity, leading to downstream effects on cellular signaling pathways . This inhibition can result in reduced phosphorylation of target proteins, such as PKC, and subsequent changes in cellular function. Additionally, the compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its degradation can occur over extended periods . Long-term exposure to the compound in in vitro or in vivo studies may result in sustained inhibition of ROCK1 and other target enzymes, leading to prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant inhibition of ROCK1 and other target enzymes . Threshold effects have been observed, where a specific dosage is required to achieve noticeable biochemical and cellular changes. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound may undergo biotransformation through enzymatic reactions, leading to the formation of metabolites that can further interact with cellular components . These metabolic pathways can affect the compound’s bioavailability, efficacy, and potential toxicity, making it essential to understand its metabolic fate in biological systems.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, this compound can localize to various cellular compartments, influencing its accumulation and activity. Understanding the transport and distribution mechanisms is essential for optimizing the compound’s therapeutic potential.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm may affect signaling pathways and metabolic processes. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide typically involves the reaction of 4-ethylbenzoic acid with 1-(pyridin-4-yl)ethylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the amide bond. Common reagents used in this synthesis include coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-ethyl-4-(pyridin-4-yl)benzamide: Similar structure but lacks the ethyl group on the benzamide core.

    4-ethyl-N-(pyridin-4-yl)benzamide: Similar structure but lacks the ethyl group on the pyridinyl group.

Uniqueness

4-ethyl-N-[1-(pyridin-4-yl)ethyl]benzamide is unique due to the presence of both the ethyl group on the benzamide core and the pyridinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-ethyl-N-(1-pyridin-4-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c1-3-13-4-6-15(7-5-13)16(19)18-12(2)14-8-10-17-11-9-14/h4-12H,3H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMZVWNUQYERFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC(C)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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